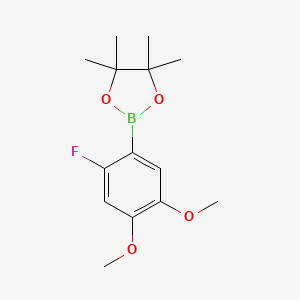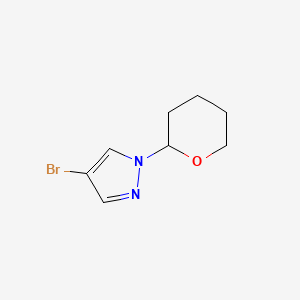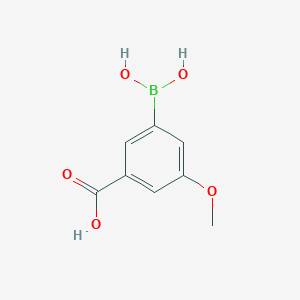
3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
Overview
Description
“3,5-Dimethylbenzenesulfonyl chloride” is a chemical compound with the molecular formula C8H9ClO2S . It’s used in research and laboratory settings .
Synthesis Analysis
While specific synthesis methods for “3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one” are not available, “3,5-Dimethylbenzenesulfonyl chloride” is commercially available and used in various chemical reactions .Molecular Structure Analysis
The molecular structure of “3,5-Dimethylbenzenesulfonyl chloride” includes a benzene ring with two methyl groups and a sulfonyl chloride group .Physical And Chemical Properties Analysis
“3,5-Dimethylbenzenesulfonyl chloride” is a solid substance . It has a molecular weight of 204.67 g/mol . The melting point is reported to be between 13 - 15 °C .Scientific Research Applications
Quinoline Derivatives in Medicinal Chemistry
Quinoline and its derivatives have been widely studied for their therapeutic potentials. For instance, Tetrahydroisoquinolines show promise in anticancer research and are part of patented therapeutic activities, highlighting their role in modern therapeutics (Danao et al., 2021). Furthermore, 8-Hydroxyquinoline, a significant heterocyclic scaffold, has been recognized for its broad spectrum of biological activities, including anti-cancer, HIV, and neurodegenerative disorders treatments (Gupta et al., 2021).
Sulfonyl Functionalities in Research
Sulfonyl groups contribute significantly to the pharmacological profile of compounds. They are involved in various research applications, including the development of photosensitive protecting groups, which demonstrate the potential for innovative synthetic applications in chemistry (Amit et al., 1974).
Applications in Organic Optoelectronics
Compounds with sulfonyl groups and related structures are being explored for applications in organic optoelectronics, such as organic light-emitting diodes (OLEDs). For example, BODIPY-based materials, which are closely related to the quinoline structure, have shown potential as metal-free infrared emitters in OLED devices, suggesting a wide scope for research into similar compounds for optoelectronic applications (Squeo et al., 2020).
Antioxidant Research
Research on analogues of ethoxyquin, a molecule structurally related to quinoline derivatives, has highlighted its importance as an antioxidant in preserving polyunsaturated fatty acids, demonstrating the potential antioxidant applications of related compounds (de Koning, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c1-9-3-10(2)5-11(4-9)24(22,23)16-8-20-15-7-14(19)13(18)6-12(15)17(16)21/h3-8H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEASTGAWLNZTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1463800.png)
![Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate](/img/structure/B1463804.png)
![1-methyl-N-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-thienyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B1463807.png)
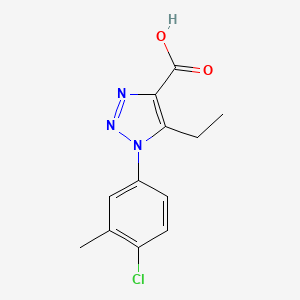
![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)

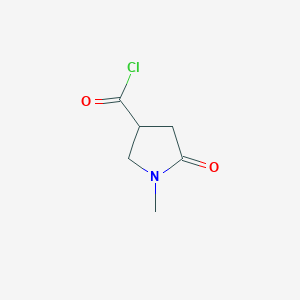
![6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1463813.png)
![1-[4-(2-Methoxyethyl)piperidino]-2-(methylamino)-1-ethanone](/img/structure/B1463814.png)
